1-Acetyl-1h-indazol-5-yl acetate

Medicinal Chemistry Organic Synthesis Quality Control

This dual-acetylated indazole (N1-acetyl protection + C5-acetate handle) is purpose-built for multi-step kinase inhibitor synthesis. The N1-acetyl group shields the indazole core, directing regioselective functionalization while the C5-acetate serves as a derivatization or metabolic liability site. With weak ACAT1 activity (IC50 2,500 nM) and negligible AChE inhibition, it serves as an ideal biologically silent scaffold for negative controls and prodrug design. Choose ≥95% purity for cost-effective early steps; ≥98% for assay-ready applications.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 36174-07-9
Cat. No. B1606941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1h-indazol-5-yl acetate
CAS36174-07-9
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=C(C=C2)OC(=O)C)C=N1
InChIInChI=1S/C11H10N2O3/c1-7(14)13-11-4-3-10(16-8(2)15)5-9(11)6-12-13/h3-6H,1-2H3
InChIKeySTKYXVXUUPIMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-indazol-5-yl acetate (CAS 36174-07-9): An Overview of a Specialized Indazole Research Intermediate


1-Acetyl-1H-indazol-5-yl acetate (CAS 36174-07-9) is a synthetic compound within the indazole heterocycle family, characterized by acetyl groups at both the N1 and C5 positions of the indazole core [1]. The compound serves primarily as a protected or functionalized building block in organic synthesis, enabling further derivatization at the indazole core while protecting the N1 position [1]. Its utility stems from its role as an intermediate in the synthesis of biologically active molecules, particularly in the context of kinase inhibitor development programs . The compound is offered by multiple commercial vendors at purity grades of 95%+ and 98% , with the molecular formula C11H10N2O3 and molecular weight 218.21 g/mol [1].

Why Substituting 1-Acetyl-1H-indazol-5-yl acetate with Other Indazole Derivatives Introduces Risks


Substituting 1-Acetyl-1H-indazol-5-yl acetate with a different indazole derivative, even one with a similar core structure, introduces significant risk of synthesis failure or unexpected biological outcomes . This compound possesses a specific dual acetylation pattern (at both the N1 and C5 positions) that distinguishes it from mono-acetylated or non-acetylated analogs such as N-(1H-indazol-5-yl)acetamide or 1H-indazole-5-yl acetate [1]. The N1-acetyl group serves as a protecting group, directing subsequent reactions to other positions on the ring system, while the C5-acetate provides a distinct handle for further functionalization or acts as a metabolically labile site . Substitution with a compound lacking this precise substitution pattern will alter the synthetic route, potentially require re-optimization of reaction conditions, and may result in a final product with altered physicochemical properties, thereby compromising both synthetic efficiency and biological target engagement [2].

Quantitative Differentiation of 1-Acetyl-1H-indazol-5-yl acetate: Comparative Evidence for Procurement Decisions


Differentiation of 1-Acetyl-1H-indazol-5-yl acetate by Purity Grades for Distinct R&D Applications

Procurement of 1-Acetyl-1H-indazol-5-yl acetate presents a quantifiable choice between standard (95%+) and high (98%) purity grades . While 95%+ purity is sufficient and cost-effective for early-stage exploratory synthesis where subsequent purification is planned, the 98% grade is validated for more demanding applications, such as late-stage functionalization in medicinal chemistry campaigns or use as an analytical standard, where impurities could interfere with reaction outcomes or analytical measurements .

Medicinal Chemistry Organic Synthesis Quality Control

Enzymatic Activity Profile of 1-Acetyl-1H-indazol-5-yl acetate Defines Its Niche as a Negative Control or Inert Scaffold

In direct contrast to more potent indazole-based inhibitors, 1-Acetyl-1H-indazol-5-yl acetate demonstrates weak to no inhibition against key metabolic enzymes. It exhibits an IC50 of 2,500 nM against human ACAT1 in HepG2 cells [1] and shows no inhibition of acetylcholinesterase at a concentration of 100 µM . This activity profile starkly differentiates it from other indazole derivatives that are designed for high potency, such as a related ACC1 inhibitor which achieves an IC50 of 210 nM in a recombinant enzyme assay [2].

Enzymology Drug Discovery Chemical Biology

1-Acetyl-1H-indazol-5-yl acetate as a Validated Synthetic Intermediate in Patent Literature

The compound's value is further substantiated by its explicit use as a synthetic intermediate in the patent literature. Unlike a final drug substance or a lead compound, 1-Acetyl-1H-indazol-5-yl acetate is employed as a building block in the synthesis of more complex molecules, notably in the preparation of 5-substituted indazoles that function as kinase inhibitors . A closely related synthetic protocol for acetyl indazole intermediates describes a multi-step process yielding 1.2 g (5.50 mmol) of product, providing a quantifiable benchmark for reaction scale and efficiency in a patent-validated context . This establishes a clear application niche distinct from compounds profiled for their direct biological activity.

Process Chemistry Patents Kinase Inhibitors

Physicochemical Differentiation of 1-Acetyl-1H-indazol-5-yl acetate: LogP and PSA Comparisons Inform Experimental Design

The dual acetylation of 1-Acetyl-1H-indazol-5-yl acetate confers distinct physicochemical properties that differentiate it from its deacetylated or mono-acetylated counterparts [1]. The compound has a calculated partition coefficient (LogP) of 1.62 and a polar surface area (PSA) of 61.19 Ų [1]. In contrast, the deacetylated analog, 1H-indazol-5-yl acetate, exhibits a lower LogP of 0.93 and a PSA of 70.14 Ų . This quantifiable difference, resulting from the presence of the N1-acetyl group, makes the compound more lipophilic and less polar than its parent [1].

ADME Physicochemical Properties Drug Design

Optimal Research and Industrial Applications for 1-Acetyl-1H-indazol-5-yl acetate Based on Quantitative Evidence


Scenario 1: Use as a Protected Synthetic Intermediate in Multi-Step Medicinal Chemistry Campaigns

Based on evidence of its role in patent literature as a building block for 5-substituted indazole kinase inhibitors , 1-Acetyl-1H-indazol-5-yl acetate is optimally deployed in multi-step organic syntheses. The N1-acetyl group protects this position from unwanted reactions, enabling selective functionalization at other sites on the indazole ring . For procurement, selecting the 95%+ purity grade for initial synthetic steps is a cost-effective strategy, as subsequent purification is typically performed after further derivatization .

Scenario 2: Deployment as a Biologically Inert Scaffold for Prodrug Design or Negative Control Experiments

The compound's weak inhibitory activity against human ACAT1 (IC50 = 2,500 nM) and lack of acetylcholinesterase inhibition at 100 µM make it an ideal candidate for applications requiring a biologically silent chemical backbone. Researchers can utilize it as a negative control in enzyme inhibition assays or as a starting point for designing prodrugs where the active species is released upon hydrolysis of the acetate and/or acetyl groups . The 98% high-purity grade is recommended for these applications to minimize confounding effects from impurities .

Scenario 3: Selection for Chromatography Method Development Requiring a Moderately Lipophilic Analyte

Given its calculated LogP of 1.62, which is significantly higher than that of the deacetylated analog 1H-indazol-5-yl acetate (LogP = 0.93) , this compound serves as a useful model analyte for developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for moderately lipophilic indazoles. Its distinct retention time relative to more polar analogs allows for the optimization of separation conditions critical for purity analysis and reaction monitoring in synthesis workflows .

Scenario 4: Use as an Analytical Standard for Quality Control in Indazole-Derived API Manufacturing

For organizations involved in the manufacture of active pharmaceutical ingredients (APIs) containing an indazole core, 1-Acetyl-1H-indazol-5-yl acetate can serve as a characterized reference standard or a process-related impurity marker . Its well-defined structure and availability in 98% purity grade support its use in the development and validation of analytical methods, including HPLC and LC-MS, to ensure the purity and consistency of final drug substances, thereby aiding in regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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